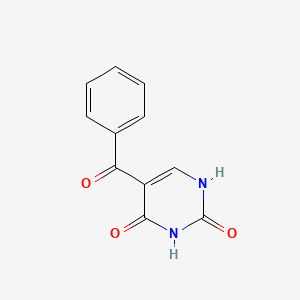

5-Benzoylpyrimidine-2,4(1h,3h)-dione

Description

5-Benzoylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a benzoyl group at the 5-position of the pyrimidine ring. This compound belongs to the broader class of pyrimidine-2,4-diones, which are structurally related to uracil and its analogs.

Properties

CAS No. |

58211-79-3 |

|---|---|

Molecular Formula |

C11H8N2O3 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

5-benzoyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H8N2O3/c14-9(7-4-2-1-3-5-7)8-6-12-11(16)13-10(8)15/h1-6H,(H2,12,13,15,16) |

InChI Key |

KAXATBJARNMHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzoyl chloride with pyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Benzoylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the benzoyl group.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Benzoylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor modulation, the compound can either activate or inhibit the receptor, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents at the 5-position of pyrimidine-2,4-diones significantly influence solubility, stability, and reactivity. Below is a comparative table highlighting key analogs:

Key Observations:

- Hydrophobic vs. Hydrophilic Groups: The benzoyl and benzyloxy groups (e.g., compound 40) increase lipophilicity, favoring membrane penetration in antibacterial applications . In contrast, the bis(2-hydroxyethyl)amino group introduces polar hydroxyl groups, improving aqueous solubility .

- Functional Group Reactivity : The acetyl group in 5-acetyl-6-methylpyrimidine-2,4-dione may participate in nucleophilic reactions or hydrogen bonding, altering biological interactions compared to the benzoyl group’s aromatic stacking .

Antimicrobial Activity

- Thieno[2,3-d]pyrimidine-2,4-dione Derivatives: A thieno-fused analog (5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivative) exhibited superior activity against Staphylococcus aureus compared to metronidazole and streptomycin, highlighting the impact of heterocyclic fusion on potency .

- Compound 40 : The 4-benzyloxyphenyl substituent in this analog contributed to antibacterial properties, though its oily state may limit formulation versatility .

Structural Modifications and Bioactivity

- Nitro and Amino Groups: 6-Amino-5-nitropyrimidine-2,4-dione (similarity score 0.92 to the target compound) demonstrates how electron-withdrawing nitro groups can stabilize the molecule or modify binding interactions in biological systems .

- Alkyl Chain Effects : The octyl chain in 5-methyl-1-octylpyrimidine-2,4-dione likely extends half-life in vivo due to increased lipid solubility, a trait absent in the benzoyl variant .

Biological Activity

5-Benzoylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 58211-79-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of various enzymes and pathways. Its structure allows it to interact with specific biological targets, leading to significant pharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleic acid metabolism and protein synthesis. For instance, it has demonstrated inhibitory activity against HIV reverse transcriptase and associated RNase H, which are crucial for viral replication .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, particularly against resistant strains of bacteria. It functions by disrupting bacterial protein synthesis, similar to other oxazolidinone antibiotics.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| HIV Reverse Transcriptase | 0.017 | |

| RNase H Inhibition | Low nM | |

| Cytotoxicity (CC50) | >100 |

These findings suggest that the compound is a promising candidate for further development as an antiviral agent.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 μg/mL |

These results indicate a strong potential for this compound in treating infections caused by resistant bacteria.

Case Studies

- Antiviral Efficacy Against HIV : A study focused on the pharmacophore-based design of novel pyrimidine derivatives found that this compound exhibited potent inhibition of HIV replication in vitro with minimal cytotoxicity. The study emphasized the structural importance of the benzoyl group in enhancing antiviral activity .

- Bacterial Resistance : Another investigation into the antibacterial properties revealed that derivatives of pyrimidine compounds could effectively combat MRSA infections. The study highlighted how modifications in the chemical structure could lead to increased potency against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.